molecular formula C24H24Cl2N2O4S B5218017 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B5218017
M. Wt: 507.4 g/mol
InChI Key: QWLCGMYZWSMADL-UHFFFAOYSA-N
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Description

The compound N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide is a carbazole-derived sulfonamide featuring a dichlorinated carbazole core, a 2-hydroxypropyl linker, and a sulfonamide group substituted with a 2-hydroxyethyl moiety and a 4-methylbenzene ring.

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N2O4S/c1-16-2-6-20(7-3-16)33(31,32)27(10-11-29)14-19(30)15-28-23-8-4-17(25)12-21(23)22-13-18(26)5-9-24(22)28/h2-9,12-13,19,29-30H,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLCGMYZWSMADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenation of the Carbazole Core

  • Dibromo Substitution () : Bromine’s larger atomic radius and polarizability may improve lipophilicity but reduce solubility compared to chlorine .
  • Non-Halogenated (): Absence of halogens decreases molecular weight and may reduce cytotoxicity, as seen in antimicrobial studies of methoxy-substituted carbazoles .

Sulfonamide Nitrogen Substitutions

  • 2-Hydroxyethyl (Target Compound) : Introduces hydrophilicity, likely enhancing aqueous solubility compared to bulkier aryl groups.
  • 2-Furylmethyl () : The heteroaromatic furan ring may engage in π-π interactions, influencing target binding .
  • N,4-Dimethyl () : Methyl groups reduce steric hindrance, possibly improving synthetic accessibility and bioavailability .

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight Carbazole Substitution Sulfonamide Substituent Key Properties/Bioactivity
N-[3-(3,6-Dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide C30H26Cl2N2O4S ~605.5 g/mol 3,6-dichloro 4-methoxyphenyl Higher lipophilicity, undefined stereo
N-[3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide C26H25Br2N2O3S ~638.3 g/mol 3,6-dibromo N,4-dimethyl Increased halogen size, industrial availability
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide C27H26N2O4S 474.6 g/mol Non-halogenated 2-furylmethyl Potential π-π interactions
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide C29H28N2O4S 500.6 g/mol Non-halogenated 4-methoxyphenyl Lower molecular weight, no stereo centers

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